2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Peptide Synthesis Medicinal Chemistry Chiral Building Blocks

2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1394970-92-3) is a racemic N-Boc-protected α-amino acid derivative bearing a 1-methylpyrazole side chain. It is primarily employed as a chiral building block or achiral intermediate in medicinal chemistry and peptide synthesis.

Molecular Formula C11H17N3O4
Molecular Weight 255.274
CAS No. 1394970-92-3
Cat. No. B2457046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
CAS1394970-92-3
Molecular FormulaC11H17N3O4
Molecular Weight255.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)
InChIKeyNHJNTMKOTDIQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1394970-92-3): Procurement and Differentiation Guide


2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1394970-92-3) is a racemic N-Boc-protected α-amino acid derivative bearing a 1-methylpyrazole side chain. It is primarily employed as a chiral building block or achiral intermediate in medicinal chemistry and peptide synthesis [1]. The tert-butoxycarbonyl (Boc) group provides orthogonal amine protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS), while the 1-methylpyrazole moiety serves as a metabolically stable heterocyclic scaffold often incorporated into kinase inhibitors and peptidomimetics .

Why 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a closely related analog—such as the unprotected amino acid, the enantiopure (S)-form, or an Fmoc-protected variant—introduces substantial differences in synthetic compatibility, cost, and physicochemical properties. The Boc group is selectively removed under acidic conditions (TFA or HCl/dioxane), whereas Fmoc requires basic piperidine treatment; this orthogonality dictates which protecting-group strategy is viable in multi-step syntheses [1]. The racemic nature of CAS 1394970-92-3 provides a cost advantage of approximately 5- to 10-fold over the enantiopure (S)-enantiomer (CAS 2165612-79-1), making it the economically rational choice when stereochemical purity is not required downstream . Additionally, the N-methyl substituent on the pyrazole ring alters metabolic stability and lipophilicity compared to the non-methylated analog, a difference not captured by simply considering the core scaffold .

Quantitative Differentiation Evidence for 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid


Procurement Cost Advantage: Racemic Mixture vs. Enantiopure (S)-Form

The racemic target compound (CAS 1394970-92-3) is available from multiple vendors at approximately USD 500–600 per gram (e.g., GlpBio lists 1 g at USD 528.00) . In contrast, the enantiopure (2S)-enantiomer (CAS 2165612-79-1) is priced at approximately USD 700 per 500 mg (¥5119.9/500mg), equating to roughly USD 1,400/g—a cost premium of 2.5–5× per gram . For early-stage research or large-scale syntheses where stereochemistry is not critical, the racemic mixture offers substantial cost savings without compromising downstream chemical reactivity.

Peptide Synthesis Medicinal Chemistry Chiral Building Blocks

Protecting Group Orthogonality: Boc vs. Fmoc Strategy Compatibility

The Boc group on the target compound is cleaved under acidic conditions (e.g., 95% TFA, 4 M HCl/dioxane), whereas the Fmoc group requires basic conditions (e.g., 20% piperidine in DMF) [1]. This orthogonality is critical in solid-phase peptide synthesis: Boc-protected amino acids are compatible with Fmoc-SPPS strategies employing acid-labile resins, while the Fmoc analog cannot withstand the acidic cleavage step. The target compound thus serves as a key building block for hybrid Boc/Fmoc strategies, enabling sequential deprotection without cross-reactivity .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Physical Stability and Storage: Defined Melting Point and Temperature Sensitivity

The compound is an off-white crystalline powder with a melting point of 168–172 °C and demonstrates good stability under ambient conditions, though it is sensitive to acidic hydrolysis . Recommended storage is at 2–8 °C in a tightly sealed container to preserve Boc group integrity . In comparison, the unprotected amino acid analog (CAS 1517995-11-7) lacks the Boc group and may exhibit different solubility and stability profiles, though quantitative comparative stability data are not publicly available.

Compound Handling Storage Stability Physicochemical Characterization

Commercially Available Purity Levels: Consistency Across Vendors

The compound is routinely available at ≥95% purity from multiple vendors (AKSci: 95%; ChemShuttle: 95%; CheMenu: 95%+) and at 98% purity from specialized suppliers (Leyan: 98%; MolCore: NLT 98%) . This range of purity options allows procurement tailored to specific research needs, with the 98% grade suitable for sensitive applications such as final-step coupling in drug candidate synthesis.

Quality Assurance Purity Specification Vendor Comparison

Optimal Application Scenarios for 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid


Cost-Sensitive Early-Stage Medicinal Chemistry SAR Exploration

When synthesizing libraries of pyrazole-containing compounds for structure–activity relationship (SAR) studies, the racemic Boc-protected amino acid provides a cost-effective scaffold. Its lower price relative to the enantiopure form (≥2.5× cost reduction) enables larger library production within budget constraints, while the Boc group ensures straightforward deprotection and coupling under standard peptide synthesis conditions . The 1-methylpyrazole moiety offers metabolic stability advantages over non-alkylated pyrazoles, making it a preferred choice for lead optimization programs targeting kinase or protease inhibition .

Orthogonal Protection in Solid-Phase Peptide Synthesis

In SPPS protocols requiring orthogonal deprotection, this compound's Boc group is stable to the piperidine conditions used for Fmoc removal, allowing sequential deprotection without side reactions . This is particularly valuable for synthesizing cyclic peptides or peptidomimetics where multiple protecting groups must be independently addressed. The racemic nature is acceptable when the final peptide's biological activity is not stereospecific at this residue, further reducing costs .

Building Block for Pyrazole-Containing Kinase Inhibitors

The 1-methylpyrazole-4-yl moiety is a recognized pharmacophore in kinase inhibitor design, appearing in JAK3 and RET inhibitor programs . This compound serves as a direct precursor for introducing the pyrazole-acetic acid motif into inhibitor scaffolds. Its use in published kinase inhibitor syntheses supports its established reactivity and compatibility with downstream transformations such as amide coupling and Suzuki–Miyaura cross-coupling .

Analytical Standard and Reference Material Procurement

With commercial availability at 98% purity (Leyan, MolCore), this compound can serve as a reference standard for HPLC method development, impurity profiling, or quality control of synthesized derivatives . The defined melting point (168–172 °C) and spectroscopic data (NMR, MS) available from vendors facilitate identity confirmation and purity assessment in analytical workflows .

Quote Request

Request a Quote for 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.